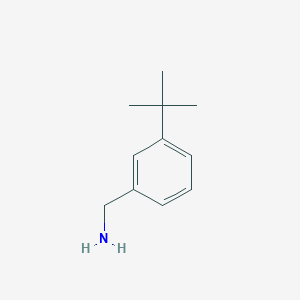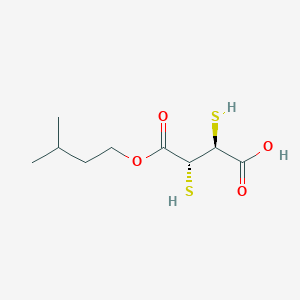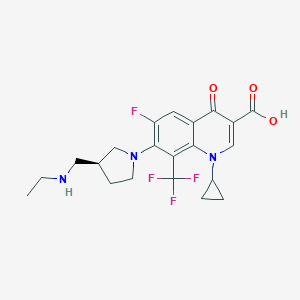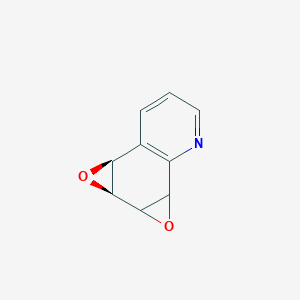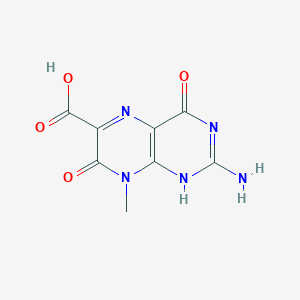
3-Amino-5-C-phenylaltrofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-C-phenylaltrofuranose (APAF) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. APAF is a derivative of altrose, a rare sugar that has been shown to exhibit a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 3-Amino-5-C-phenylaltrofuranose involves its interaction with glycosidases and other enzymes involved in carbohydrate metabolism. 3-Amino-5-C-phenylaltrofuranose is a competitive inhibitor of these enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding. This inhibition can lead to a decrease in the activity of the enzyme and a subsequent decrease in the breakdown of carbohydrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-5-C-phenylaltrofuranose are largely dependent on the specific enzyme that it inhibits. Inhibition of glycosidases can lead to a decrease in the breakdown of carbohydrates, which can have a variety of effects on cellular metabolism. Inhibition of other enzymes involved in carbohydrate metabolism can also have significant effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Amino-5-C-phenylaltrofuranose is its specificity for glycosidases and other enzymes involved in carbohydrate metabolism. This specificity allows for the study of these enzymes in isolation and can lead to the development of new drugs for the treatment of diseases. However, the use of 3-Amino-5-C-phenylaltrofuranose in lab experiments is limited by its cost and availability. 3-Amino-5-C-phenylaltrofuranose is a synthetic compound that requires specialized knowledge and equipment for its synthesis, making it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 3-Amino-5-C-phenylaltrofuranose. One area of research is the development of new drugs for the treatment of diseases such as diabetes and cancer. Another area of research is the study of the role of carbohydrates in biological processes such as cell signaling and immune response. Finally, the optimization of the synthesis method for 3-Amino-5-C-phenylaltrofuranose and the development of new synthetic routes could lead to increased availability and decreased cost of this compound, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 3-Amino-5-C-phenylaltrofuranose involves several steps, starting with the protection of altrose with a tert-butyldimethylsilyl (TBDMS) group. The protected altrose is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield 3-Amino-5-C-phenylaltrofuranose. This synthetic route has been optimized to achieve high yields and purity of 3-Amino-5-C-phenylaltrofuranose.
Applications De Recherche Scientifique
3-Amino-5-C-phenylaltrofuranose has been used in a variety of scientific research applications, including drug development, enzymology, and glycobiology. In drug development, 3-Amino-5-C-phenylaltrofuranose has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates. This inhibition can lead to the development of new drugs for the treatment of diseases such as diabetes and cancer. In enzymology, 3-Amino-5-C-phenylaltrofuranose has been used as a substrate for the study of glycosidases and other enzymes involved in carbohydrate metabolism. In glycobiology, 3-Amino-5-C-phenylaltrofuranose has been used to study the role of carbohydrates in biological processes such as cell signaling and immune response.
Propriétés
Numéro CAS |
143873-68-1 |
|---|---|
Nom du produit |
3-Amino-5-C-phenylaltrofuranose |
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
4-amino-5-(1-hydroxy-1-phenylethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C12H17NO4/c1-12(16,7-5-3-2-4-6-7)10-8(13)9(14)11(15)17-10/h2-6,8-11,14-16H,13H2,1H3 |
Clé InChI |
AGRQJCSFNZOENC-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(O1)O)O)N)(C2=CC=CC=C2)O |
SMILES canonique |
CC(C1C(C(C(O1)O)O)N)(C2=CC=CC=C2)O |
Synonymes |
3-amino-5-C-phenylaltrofuranose 3-amino-5C-phenyl-D-altrofuranose 3-APAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



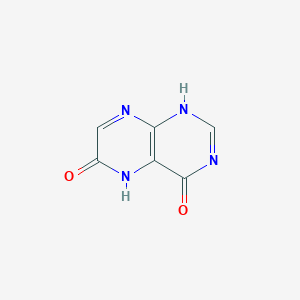

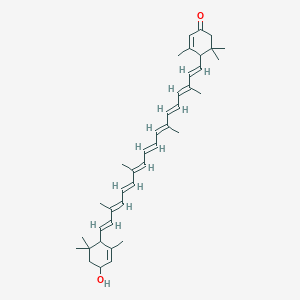
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

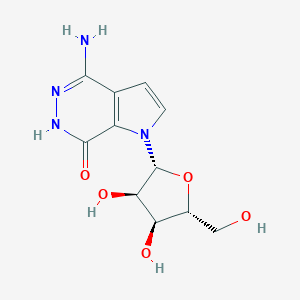
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
